molecular formula C14H12Cl2N2 B14700001 N,N'-bis(4-chlorophenyl)ethanimidamide CAS No. 22365-62-4

N,N'-bis(4-chlorophenyl)ethanimidamide

Cat. No.: B14700001
CAS No.: 22365-62-4
M. Wt: 279.2 g/mol
InChI Key: FEDWSEVYKWTKEZ-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorophenyl)ethanimidamide is an organic compound with the molecular formula C14H12Cl2N2 It is known for its unique chemical structure, which includes two 4-chlorophenyl groups attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chlorophenyl)ethanimidamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with phosphorus oxychloride (POCl3) to yield N,N’-bis(4-chlorophenyl)ethanimidamide. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-chlorophenyl)ethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chlorophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of N,N’-bis(4-chlorophenyl)ethanimidamide.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N,N’-bis(4-chlorophenyl)ethanimidamide has found applications in various scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-fluorophenyl)ethanimidamide
  • N,N’-bis(4-bromophenyl)ethanimidamide
  • N,N’-bis(4-methylphenyl)ethanimidamide

Uniqueness

N,N’-bis(4-chlorophenyl)ethanimidamide is unique due to the presence of chlorine atoms in the phenyl rings, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorinated version may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

22365-62-4

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

N,N'-bis(4-chlorophenyl)ethanimidamide

InChI

InChI=1S/C14H12Cl2N2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18)

InChI Key

FEDWSEVYKWTKEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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